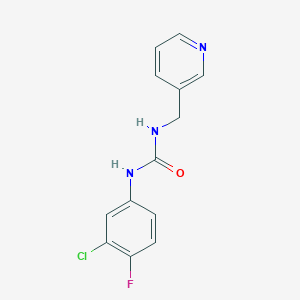![molecular formula C10H4ClF4N3OS B5429174 2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide” is an organic compound of the pyrimidinedione chemical class . It is also known as Saflufenacil, which is used as an herbicide . The compound acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf weeds in crops including soybeans and corn .
Synthesis Analysis
The key step in the preparation of saflufenacil involved the reaction between a substituted aniline and an oxazinone . Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinedione ring system, a thiadiazol ring, and a benzamide group . The presence of fluorine atoms in the structure contributes to its unique physical and chemical properties .Chemical Reactions Analysis
The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The detailed chemistry of this compound and its reactions are still under investigation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 500.85 g/mol . It is characterized by its density of 1.595 g/mL and a melting point of 189.9 °C . It is soluble in water at 2100 mg/L at 20 °C .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N3OS/c11-6-3-4(12)1-2-5(6)7(19)16-9-18-17-8(20-9)10(13,14)15/h1-3H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXZULIKXKTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5429105.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5429120.png)

![benzyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429132.png)
![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5429138.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B5429146.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5429154.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5429201.png)
![N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine](/img/structure/B5429202.png)